六氯化钨

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

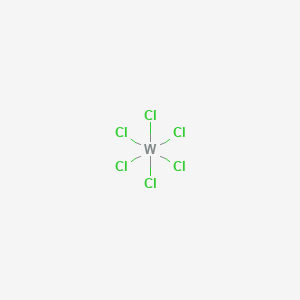

Tungsten(VI) chloride is an inorganic chemical compound composed of tungsten and chlorine, with the chemical formula WCl₆. This dark violet-blue compound exists as volatile crystals under standard conditions and is an important starting reagent in the preparation of various tungsten compounds .

科学研究应用

Tungsten(VI) chloride has a wide range of applications in scientific research, including :

Chemistry: Used as a precursor in the synthesis of other tungsten compounds and as a catalyst in organic reactions.

Biology and Medicine: Investigated for its potential use in medicinal chemistry and as a component in diagnostic tools.

Industry: Utilized in the production of tungsten-based materials, coatings, and nanostructures.

作用机制

Tungsten(VI) chloride, also known as Tungsten hexachloride or Hexachlorotungsten, is a highly reactive crystalline solid commonly used in the field of catalysis, perovskite solar cells, and light-emitting devices .

Target of Action

Tungsten(VI) chloride primarily targets molybdenum-dependent enzymes . It interferes with the absorption of molybdenum and increases its excretion with the urine . In these enzymes, tungsten is able to displace molybdenum .

Mode of Action

Tungsten(VI) chloride’s mode of action involves the displacement of molybdenum in molybdenum-dependent enzymes . This leads to an inhibition of the activities of enzymes such as xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .

Biochemical Pathways

The displacement of molybdenum by tungsten in enzymes results in increased sensitivity to sulfite and disturbances in the sulfur and xanthine metabolism . This then leads to high xanthine and low cystine and uric acid concentrations in plasma and urine .

Pharmacokinetics

It is known that the compound is highly reactive and can be corrosive . It is also known to be air and moisture sensitive .

Action Environment

Tungsten(VI) chloride is sensitive to environmental factors. It is air and moisture sensitive , and its reactivity can be influenced by these factors. It is soluble in nonpolar solvents but reacts with alcohols and water .

生化分析

Biochemical Properties

Tungsten(VI) chloride is known to interact with various enzymes and proteins. In molybdenum-dependent enzymes, Tungsten(VI) chloride is able to displace molybdenum and thus leads to an inhibition of the activities of the xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .

Cellular Effects

It is known to be highly reactive and can have strong oxidizing effects . This suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Tungsten(VI) chloride involves its interaction with molybdenum-dependent enzymes. By displacing molybdenum, Tungsten(VI) chloride inhibits the activities of these enzymes, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known to be a highly reactive and corrosive substance . This suggests that it could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Tungsten(VI) chloride in animal models. One study has reported that tungsten compounds, including Tungsten(VI) chloride, caused a reduction in body weights in the lowest dose group .

Metabolic Pathways

Tungsten(VI) chloride is involved in the metabolic pathways of molybdenum-dependent enzymes. By displacing molybdenum, it inhibits the activities of these enzymes, potentially affecting metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: Tungsten(VI) chloride can be synthesized by chlorinating tungsten metal in a sealed tube at 600°C. The reaction is as follows :

W+3Cl2→WCl6

The compound exists in two polymorphs: the blue α form, which is more stable at room temperature, and the wine-red β form, which can be obtained by rapid cooling .

Industrial Production Methods: Industrial production of tungsten hexachloride typically involves the same chlorination process, ensuring high purity and yield by controlling the reaction conditions and using high-purity tungsten metal and chlorine gas.

化学反应分析

Types of Reactions: Tungsten(VI) chloride undergoes various chemical reactions, including hydrolysis, methylation, and substitution .

Common Reagents and Conditions:

- Methylation: Reaction with trimethylaluminium yields hexamethyl tungsten :

WCl6+3Al2(CH3)6→W(CH3)6+3Al2(CH3)4Cl2

Major Products: The major products formed from these reactions include tungsten oxychlorides, tungsten trioxide, hexamethyl tungsten, and various substituted tungsten compounds.

相似化合物的比较

- Tungsten hexafluoride (WF₆)

- Tungsten hexabromide (WBr₆)

- Molybdenum hexachloride (MoCl₆)

- Rhenium hexachloride (ReCl₆)

Comparison: Tungsten(VI) chloride is unique due to its specific reactivity and stability under various conditions. Compared to tungsten hexafluoride, it is less volatile and more stable. Tungsten hexabromide and molybdenum hexachloride share similar chemical properties but differ in their reactivity and applications .

属性

CAS 编号 |

13283-01-7 |

|---|---|

分子式 |

Cl6W-6 |

分子量 |

396.5 g/mol |

IUPAC 名称 |

tungsten;hexachloride |

InChI |

InChI=1S/6ClH.W/h6*1H;/p-6 |

InChI 键 |

XHYHOBJDYHRWHO-UHFFFAOYSA-H |

SMILES |

Cl[W](Cl)(Cl)(Cl)(Cl)Cl |

规范 SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[W] |

Key on ui other cas no. |

13283-01-7 |

Pictograms |

Corrosive |

产品来源 |

United States |

Q1: What is Tungsten Hexachloride (WCl6)?

A1: Tungsten Hexachloride (WCl6) is a dark violet to blue-black crystalline solid at room temperature. It is a highly reactive compound that hydrolyzes readily in air. WCl6 is a versatile reagent used in various chemical transformations, particularly in organic synthesis and materials science.

Q2: What is the molecular formula, weight, and spectroscopic data of WCl6?

A2: * Molecular Formula: WCl6 * Molecular Weight: 396.56 g/mol* Spectroscopic Data: The infrared spectrum of [(H5C6)4As][WCl6] exhibits two WCl6 stretching vibrations, indicating a distortion from regular octahedral symmetry. []

Q3: How does WCl6 interact with organic compounds?

A3: WCl6 is a strong Lewis acid and readily forms complexes with various organic molecules. For instance, it reacts with 2,2-dimethylpropylidynephosphane in POCl3, leading to the oxidation of phosphorus and the formation of 2,2,5,5-tetramethylhex-3-yne. This alkyne then coordinates to tungsten tetrachloride, forming the complex [(Cl3PO)WCl4(H9C4CCC4H9)]. []

Q4: Can you provide examples of WCl6's catalytic activity in organic synthesis?

A4: WCl6 demonstrates impressive catalytic activity in a range of organic reactions:

Q5: How does the structure of WCl6 relate to its catalytic activity?

A5: WCl6's ability to act as a Lewis acid and form complexes with organic substrates stems from its electron-deficient tungsten center. This characteristic is crucial for its activity in reactions like olefin metathesis, where it coordinates to the double bond, facilitating the rearrangement of substituents.

Q6: Is WCl6 used in polymerization reactions?

A6: Yes, WCl6 is a well-known catalyst for ring-opening metathesis polymerization (ROMP).

Q7: How does WCl6 perform in the preparation of tungsten carbide?

A7: WCl6 serves as a precursor in the plasma synthesis of nanosized tungsten carbide powder. The process involves controlling plasma torch power and reactant gas ratios to influence product composition and grain size. Subsequent heating in a hydrogen atmosphere yields fully carburized WC powder with particle sizes below 100 nm. []

Q8: Can WCl6 be used to synthesize other tungsten compounds?

A8: Absolutely. WCl6 acts as a starting material for synthesizing various tungsten compounds:

Q9: Are there any studies on the electrochemical properties of WCl6?

A9: Yes, electrochemical studies have been conducted on WCl6. For example, in acidic sodium chloroaluminate melts, WCl6 undergoes multiple reduction steps. The initial reduction step is influenced by oxide impurities, which react with WCl6 to form tungsten oxide tetrachloride (WOCl4). []

Q10: What about the stability of WCl6?

A10: WCl6 is highly reactive and moisture-sensitive, readily undergoing hydrolysis in air. It requires handling in inert atmospheres and storage under anhydrous conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)